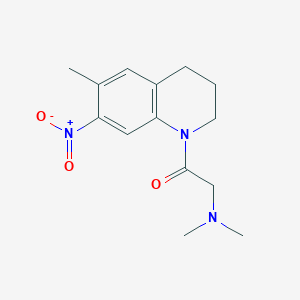
N,N-dimethyl-2-(6-methyl-7-nitro-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethanamine
Cat. No. B8346778
M. Wt: 277.32 g/mol
InChI Key: XHDFZOBQWKYXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07981903B2
Procedure details


To a bright orange solution of 6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (2 g, 10.41 mmol)—(see Achvlediani, R.; Natsvlishvili, M.; Baberkina, E.; Khachidze, M.; Abesadze, I.; Suvorov, N. Synthesis of 1H-pyrrolo[3,2-g]- and 1H-pyrrolo[2,3-g]quinoline. Izvestiya Akademii Nauk Gruzii, Seriya Khimicheskaya (1996), 22(1-4), 43-47.)—in THF (50 mL) was added K2CO3 (4.31 g, 31.2 mmol). The resulting mixture was cooled to 0° C. and was treated with bromoacetyl chloride (1.040 mL, 12.49 mmol) dropwise. The reaction mixture was stirred for 20 min. EtOAc (100 mL) and water (100 mL) were then added. The organic layer was dried (Na2SO4) and concentrated. The crude 1-(bromoacetyl)-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (3.26 g, 10.41 mmol) was dissolved in THF (50mL). A 2M Me2NH solution in THF (50 mL) was added. The resulting slurry was filtered, the solids were rinsed with THF. The filtrate was concentrated onto Celite and purified by silica gel chromatography using 1-10% MeOH (containing 0.2% NH3)/CH2Cl2 to afford as a yellow solid (2.09 g, 72%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.81-1.97 (m, 2H), 2.24 (s, 6H), 2.47 (s, 3H), 2.80 (t, J=6.89 Hz, 2H), 3.25 (s, 2H), 3.68-6.85 (m, 2H), 7.29 (s, 1H), 8.54 (br s, 1H); ESIMS (M+H)+=278.40.



[Compound]
Name
1H-pyrrolo[3,2-g]- and 1H-pyrrolo[2,3-g]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
1-(bromoacetyl)-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline
Quantity
3.26 g
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
CC1C=C2[C:9](=CC=1[N+]([O-])=O)[NH:8][CH2:7]CC2.C([O-])([O-])=O.[K+].[K+].BrCC(Cl)=O.Br[CH2:27][C:28]([N:30]1[C:39]2[C:34](=[CH:35][C:36]([CH3:43])=[C:37]([N+:40]([O-:42])=[O:41])[CH:38]=2)[CH2:33][CH2:32][CH2:31]1)=[O:29].N(C)C>C1COCC1.O.CCOC(C)=O>[CH3:7][N:8]([CH3:9])[CH2:27][C:28]([N:30]1[C:39]2[C:34](=[CH:35][C:36]([CH3:43])=[C:37]([N+:40]([O-:42])=[O:41])[CH:38]=2)[CH2:33][CH2:32][CH2:31]1)=[O:29] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2CCCNC2=CC1[N+](=O)[O-]
|
Step Two
Step Three
[Compound]
|
Name
|
1H-pyrrolo[3,2-g]- and 1H-pyrrolo[2,3-g]quinoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
1.04 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)Cl
|
Step Five
|
Name
|
1-(bromoacetyl)-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline
|
|
Quantity
|
3.26 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)N1CCCC2=CC(=C(C=C12)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Six
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids were rinsed with THF
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated onto Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CC(=O)N1CCCC2=CC(=C(C=C12)[N+](=O)[O-])C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.09 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

